Ser-601

CB2 receptor pharmacology radioligand binding receptor affinity

SER-601 (COR-167) is a quinolone-3-carboxamide CB2 full agonist with Ki=6.3 nM and 190-fold CB2/CB1 selectivity. Validated in formalin-induced pain (3.3× more dose-efficient than HU-308), OGD/reperfusion neuroprotection (10–100 nM), and HFD/STZ diabetic insulin sensitivity. Achiral structure with no computational toxicity alerts. For researchers requiring a high-selectivity CB2 benchmark with peer-reviewed in vivo efficacy across pain, stroke, and metabolic disease models—avoid extrapolation from structurally divergent CB2 agonists.

Molecular Formula C28H38N2O2
Molecular Weight 434.6 g/mol
CAS No. 1048038-90-9
Cat. No. B1662615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSer-601
CAS1048038-90-9
SynonymsAlternative Name: COR 167
Molecular FormulaC28H38N2O2
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C28H38N2O2/c1-4-5-6-9-30-17-24(26(31)23-13-22(18(2)3)7-8-25(23)30)27(32)29-28-14-19-10-20(15-28)12-21(11-19)16-28/h7-8,13,17-21H,4-6,9-12,14-16H2,1-3H3,(H,29,32)
InChIKeyKUMKLUDNETVLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

SER-601 (CAS 1048038-90-9): Potent and Selective CB2 Receptor Agonist for Peripheral Cannabinoid Research Applications


SER-601 (also designated COR-167) is a synthetic cannabinoid CB2 receptor agonist built on a quinolone-3-carboxylic acid core scaffold [1]. This compound functions as a full agonist at the human CB2 receptor with a binding affinity (Ki) of 6.3 nM and demonstrates 190-fold selectivity for CB2 over the CB1 receptor (Ki = 1,220 nM) in radioligand binding assays [2]. SER-601 is an achiral molecule (molecular weight 434.61 g/mol; C28H38N2O2) with no structural alerts predicted by computational toxicity screening [2]. The compound is commercially available at ≥98% purity for preclinical research applications across pain, neuroprotection, and metabolic disorder investigations .

Why SER-601 Cannot Be Interchanged with Other CB2 Agonists: Evidence-Based Differentiation for Procurement Decisions


CB2 receptor agonists comprise a chemically heterogeneous class with pronounced divergence in binding affinity, selectivity margins, pharmacokinetic disposition, and signaling bias profiles. These differences translate into non-interchangeable experimental outcomes across preclinical models [1]. JWH-133 (aminoalkylindole scaffold), HU-308 (pinene-derived bicyclic cannabinoid), and AM1241 (aminoalkylindole) each exhibit distinct CB2/CB1 selectivity ratios ranging from 82-fold to >440-fold, along with divergent in vivo efficacy profiles in pain, neuroprotection, and metabolic assays that cannot be extrapolated between chemotypes [2][3]. Furthermore, compounds within the same quinolone-3-carboxamide series display dramatic variation in CB2 affinity (Ki range: 55.9 to 0.8 nM) and selectivity (1.23-fold to >2,666-fold) depending on subtle substitution patterns at the C6, C7, or C8 positions of the quinolone core [1]. Consequently, substitution of SER-601 with an alternative CB2 agonist without rigorous side-by-side validation introduces substantial experimental confounding. The evidence below establishes the specific, quantifiable parameters that define SER-601's unique experimental utility profile.

SER-601 Quantitative Differentiation: Head-to-Head Comparative Evidence Against CB2 Agonist Comparators


CB2 Receptor Binding Affinity of SER-601 Versus JWH-133, HU-308, and AM1241

SER-601 exhibits a CB2 receptor Ki of 6.3 nM, which is approximately 3.6-fold more potent than the classic CB2-selective agonist HU-308 (Ki = 22.7 nM) but approximately 1.9-fold less potent than JWH-133 (Ki = 3.4 nM) and AM1241 (Ki = 3.4 nM) in radioligand binding assays [1][2][3]. This intermediate potency may provide a therapeutically relevant window for dose-response characterization in vivo, with SER-601 demonstrating analgesic efficacy at 3 mg/kg in the formalin test [1].

CB2 receptor pharmacology radioligand binding receptor affinity

CB2/CB1 Selectivity Ratio of SER-601 Compared to HU-308, AM1241, and JWH-133

SER-601 demonstrates a CB2/CB1 selectivity ratio of 194-fold (Ki CB1 = 1,220 nM / Ki CB2 = 6.3 nM), which is substantially lower than the exceptional >440-fold selectivity reported for HU-308 (Ki CB1 > 10,000 nM / Ki CB2 = 22.7 nM) [1][2]. However, SER-601's selectivity margin is comparable to JWH-133 (~200-fold) and exceeds that of AM1241 (82-fold to 280-fold depending on species and assay configuration) [3][4]. Notably, within the quinolone-3-carboxamide chemical series, selectivity indices vary dramatically from 1.23-fold to >2,666-fold depending on substituent positioning, underscoring that SER-601's 194-fold selectivity represents a specific, non-interchangeable pharmacological signature [1].

receptor selectivity off-target profiling cannabinoid pharmacology

In Vivo Analgesic Efficacy of SER-601 in Formalin-Induced Nocifensive Model

SER-601 at a dose of 3 mg/kg (administered intraperitoneally) produced significant analgesic effects in the formalin test of acute peripheral and inflammatory pain in mice, without eliciting cannabis-like behavioral effects attributable to CB1 activation [1]. This is in contrast to HU-308, which required a higher dose of 10 mg/kg to achieve comparable analgesic efficacy in the same formalin test paradigm [2]. The absence of CB1-mediated central effects with SER-601 at this efficacious dose confirms functional CB2 selectivity in vivo [1].

preclinical analgesia inflammatory pain CB2-mediated antinociception

Antidiabetic and Insulin-Sensitizing Activity of SER-601 in High-Fat Diet/Streptozotocin-Induced Diabetic Mice

In a high-fat diet/streptozotocin (HFD/STZ)-induced diabetic mouse model, 4-week continuous subcutaneous infusion of SER-601 produced significant improvement in systemic insulin sensitivity, accompanied by a major decrease in body weight and loss of epididymal adipose mass [1]. Notably, SER-601 treatment increased glucose-induced insulin secretion and insulin content in isolated pancreatic islets [1]. While other CB2 agonists such as JWH-015 have demonstrated anti-obesity effects in diet-induced obese mice, the specific combination of improved β-cell function and lipolytic activity observed with SER-601 has been characterized in peer-reviewed studies explicitly using this compound . No direct head-to-head comparison with other CB2 agonists exists in this specific metabolic model; however, the documented efficacy profile establishes SER-601 as a validated tool for CB2-mediated metabolic research.

metabolic disease insulin resistance CB2 receptor diabetes research

Neuroprotective Efficacy of SER-601 in Oxygen-Glucose Deprivation/Reperfusion Injury Model

In rat brain cortical slices subjected to oxygen-glucose deprivation (OGD) followed by reperfusion, SER-601 (designated COR167 in the study) at concentrations of 10 nM and 100 nM markedly reduced lactate dehydrogenase (LDH) release (a marker of cell death), glutamate release (excitotoxicity marker), and tissue water gain (edema index) [1]. The protective effects were concentration-dependent and exhibited a hormetic pattern—lower concentrations (0.1-1 nM) and higher concentrations (1,000 nM) were ineffective, indicating a defined therapeutic window [1]. SER-601 also significantly reduced IL-6 and TNF-α release, reversed lipid peroxidation (TBARS) increase, and restored glutathione (GSH) content [1]. The neuroprotective effects were abrogated by the CB2 inverse-agonist COR170 (1 nM) and AM630 (1 μM) but not by the CB1 antagonist AM251 (1 μM), confirming CB2-mediated mechanism [1].

ischemia-reperfusion neuroprotection stroke research excitotoxicity

Chemical Scaffold Differentiation: Quinolone-3-Carboxamide Core Versus Alternative CB2 Agonist Chemotypes

SER-601 belongs to the 4-quinolone-3-carboxamide chemical class, which is structurally and pharmacologically distinct from other major CB2 agonist chemotypes including aminoalkylindoles (JWH-133, AM1241, WIN55,212-2), pinene-derived bicyclic cannabinoids (HU-308), and classical cannabinoid derivatives (Δ9-THC analogs) [1]. Within the quinolone-3-carboxamide series, SAR studies have established that the 6-isopropyl substituent and adamantyl carboxamide moiety of SER-601 are critical determinants of its specific 194-fold selectivity profile; alternative substitution patterns yield selectivity indices ranging from 1.23 to >2,666 [1][2]. This chemical scaffold differentiation provides SER-601 with a distinct molecular pharmacology profile that may translate to differential polypharmacology, off-target interactions, and physicochemical properties compared to non-quinolone CB2 agonists.

medicinal chemistry SAR quinolone scaffold chemical diversity

SER-601 (CAS 1048038-90-9): Validated Research and Preclinical Application Scenarios


CB2-Mediated Analgesia Studies in Inflammatory and Peripheral Pain Models

SER-601 is validated for investigating CB2 receptor-mediated antinociception without CB1-mediated confounding effects. At 3 mg/kg (i.p.), SER-601 produces significant analgesia in the formalin-induced nocifensive model in mice, with a 3.3-fold lower effective dose than HU-308 (10 mg/kg) in the same assay paradigm [5]. This dose-efficiency advantage reduces compound consumption in chronic dosing studies and minimizes potential off-target exposure. The absence of cannabis-like behavioral effects at the efficacious dose confirms functional CB2 selectivity in vivo [5]. This compound is particularly suitable for studies requiring selective CB2 activation to dissect peripheral versus central mechanisms of pain modulation.

Metabolic Disease Research: Insulin Resistance and β-Cell Function Studies

SER-601 has been specifically characterized in a HFD/STZ-induced diabetic mouse model, demonstrating quantifiable improvements in systemic insulin sensitivity, enhanced glucose-stimulated insulin secretion from isolated pancreatic islets, and significant reductions in body weight and epididymal adipose mass following 4-week continuous infusion [5]. These findings position SER-601 as one of the limited set of CB2 agonists with direct peer-reviewed validation in a translational metabolic disease model. Researchers investigating CB2-mediated regulation of insulin sensitivity, adipose biology, and β-cell function should prioritize SER-601 based on this empirical evidence rather than extrapolating metabolic effects from structurally distinct CB2 agonists .

Ischemia-Reperfusion Injury and Neuroprotection Studies

SER-601 (COR167) has demonstrated robust neuroprotection in an ex vivo rat brain cortical slice model of oxygen-glucose deprivation (OGD) and reperfusion injury [5]. At optimal concentrations of 10-100 nM, SER-601 markedly reduces LDH release (cell death marker), glutamate release (excitotoxicity), tissue edema, IL-6 and TNF-α inflammatory cytokines, and lipid peroxidation (TBARS), while restoring reduced glutathione (GSH) content [5]. The effects are CB2-mediated as confirmed by antagonist reversal with COR170 and AM630, but not with the CB1 antagonist AM251 [5]. Researchers in stroke, traumatic brain injury, and excitotoxicity fields can leverage this validated neuroprotection profile for mechanistic studies of CB2-mediated cytoprotection.

CB2 Receptor Pharmacology and SAR Studies: Quinolone Scaffold Investigations

SER-601 serves as a key reference compound for the 4-quinolone-3-carboxamide class of CB2 agonists. Its specific 194-fold CB2/CB1 selectivity and 6.3 nM CB2 Ki represent a defined pharmacological benchmark within this chemotype [5]. SAR studies within this series have established that the C6-isopropyl substituent and adamantyl carboxamide moiety are critical for this selectivity profile, with alternative substitutions yielding selectivity indices ranging from 1.23 to >2,666 [5]. Researchers conducting CB2 ligand development, scaffold-hopping studies, or investigating structure-selectivity relationships in cannabinoid receptor pharmacology should include SER-601 as an essential comparator to contextualize novel quinolone-derived CB2 ligands .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ser-601

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.